3-Dimethylphosphorylazetidine;hydrochloride
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Overview
Description
3-Dimethylphosphorylazetidine;hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a dimethylphosphoryl group attached to the azetidine ring, and it is typically available as a hydrochloride salt. Azetidines are known for their significant ring strain, which imparts unique reactivity to these compounds .
Scientific Research Applications
3-Dimethylphosphorylazetidine;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Safety and Hazards
The safety data sheet for a similar compound suggests that it may cause skin irritation and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves .
Future Directions
Mechanism of Action
Target of Action
The target of a drug is typically a protein such as an enzyme or receptor. The drug binds to the target and modulates its activity. Identifying the target of a drug involves biochemical and genetic techniques .
Mode of Action
This refers to how the drug interacts with its target and the biochemical and biophysical changes that result. This can involve studying the binding of the drug to its target and the downstream effects of this interaction .
Biochemical Pathways
Drugs often affect biochemical pathways in the cell. These pathways are chains of reactions carried out by enzymes and other proteins. The drug’s impact on these pathways can be studied using techniques like metabolomics .
Pharmacokinetics
This involves the study of how the drug is absorbed, distributed, metabolized, and excreted by the body. Techniques used in this study include in vivo studies in animals and in vitro studies using human tissues .
Result of Action
This refers to the ultimate effects of the drug at the cellular and molecular level. It can involve changes in gene expression, protein function, and cellular behavior .
Action Environment
The action of a drug can be influenced by many factors including the pH of the environment, the presence of other molecules, and the characteristics of the target cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dimethylphosphorylazetidine;hydrochloride can be achieved through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines or hydrazines under microwave irradiation . Additionally, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper catalysts has been reported .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solid support catalysts, such as alumina, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Dimethylphosphorylazetidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced derivatives.
Substitution: The azetidine ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoryl-oxidized derivatives, while reduction can produce phosphoryl-reduced compounds .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Dimethylphosphorylazetidine;hydrochloride include other azetidines and aziridines, which are also four-membered nitrogen-containing heterocycles . Examples include:
- 1,3,3-Trimethylazetidine
- 1-Arenesulfonylazetidines
- Aziridines
Uniqueness
What sets this compound apart from similar compounds is its dimethylphosphoryl group, which imparts unique reactivity and potential biological activity. This structural feature makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-dimethylphosphorylazetidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12NOP.ClH/c1-8(2,7)5-3-6-4-5;/h5-6H,3-4H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFHTXOWQDZHMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1CNC1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClNOP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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